Cas no 41834-62-2 (2-(benzylsulfanyl)-4,5-dihydro-1,3-thiazole)

2-(Benzylsulfanyl)-4,5-dihydro-1,3-thiazole is a sulfur-containing heterocyclic compound featuring a thiazoline core substituted with a benzylthio group at the 2-position. This structure imparts unique reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's thiazoline ring exhibits rigidity and electron-rich characteristics, making it a versatile intermediate for constructing more complex heterocyclic systems. The benzylthio moiety enhances lipophilicity, which may influence bioavailability in pharmacological contexts. Its dual sulfur functionality allows participation in diverse chemical transformations, including nucleophilic substitutions and metal-catalyzed couplings. The compound's stability under ambient conditions facilitates handling and storage. Researchers value this scaffold for its potential in developing bioactive molecules, particularly in agrochemical and pharmaceutical domains, due to its balanced electronic and steric properties.
2-(benzylsulfanyl)-4,5-dihydro-1,3-thiazole structure
41834-62-2 structure
Product Name:2-(benzylsulfanyl)-4,5-dihydro-1,3-thiazole
CAS No:41834-62-2
MF:C10H11NS2
MW:209.33103966713
CID:927416
PubChem ID:275677
Update Time:2025-07-02

2-(benzylsulfanyl)-4,5-dihydro-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-4,5-dihydro-1,3-thiazole
    • 2-(Benzylthio)-2-thiazoline
    • 2-[benzylsulfanyl]-4,5-dihydro-1,3-thiazole
    • 2-Benzylmercapto-4,5-dihydro-thiazol
    • 2-Benzylsulfanyl-4,5-dihydrothiazole
    • 2-Benzylsulfanyl-4,5-dihydro-thiazole
    • 2-Benzylthio-2-thiazolin
    • AC1L5I6F
    • AC1Q7DQZ
    • ChemDiv2_001025
    • ST092922
    • 2-(benzylthio)-4,5-dihydro-1,3-thiazole
    • SR-01000474779
    • 2-Benzylthio-2-thiazoline
    • CCG-109895
    • AKOS001639914
    • HMS2643M09
    • XBGYPYUXCWDZGV-UHFFFAOYSA-N
    • SR-01000474779-1
    • 2-benzylthio-thiazoline
    • MLS000723995
    • NSC-122648
    • CHEMBL1528946
    • NSC122648
    • SMR000305590
    • SCHEMBL3290862
    • DTXSID00298349
    • HMS1371O13
    • 41834-62-2
    • MDL: MFCD01408727
    • Inchi: 1S/C10H11NS2/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-5H,6-8H2
    • InChI Key: XBGYPYUXCWDZGV-UHFFFAOYSA-N
    • SMILES: S1C(=NCC1)SCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 209.03329170g/mol
  • Monoisotopic Mass: 209.03329170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63Ų

2-(benzylsulfanyl)-4,5-dihydro-1,3-thiazole Pricemore >>

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